8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride
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Overview
Description
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is an organic compound belonging to the benzodioxine family. This compound is characterized by a benzodioxine ring structure with a methyl group at the 8th position and a carbonyl chloride functional group at the 7th position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride typically involves the reaction of 8-methyl-2H,4H-1,3-benzodioxine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 8-methyl-2H,4H-1,3-benzodioxine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and large-scale reflux apparatus. The purification process may include additional steps such as distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 8-methyl-2H,4H-1,3-benzodioxine-7-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Hydrolysis Conditions: Aqueous base (e.g., NaOH)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aldehydes/Alcohols: Formed by reduction
Scientific Research Applications
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2H,4H-1,3-benzodioxine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
8-Methyl-2H,4H-1,3-benzodioxine-7-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
8-Methyl-2H,4H-1,3-benzodioxine-7-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
8-Methyl-2H,4H-1,3-benzodioxine-7-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
259795-43-2 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
8-methyl-4H-1,3-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6-8(10(11)12)3-2-7-4-13-5-14-9(6)7/h2-3H,4-5H2,1H3 |
InChI Key |
ZVJVBUPSWUCQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCOC2)C(=O)Cl |
Origin of Product |
United States |
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